(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone
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Overview
Description
(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group, along with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure with an iodine substituent instead of a hydroxymethyl group.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Contains a bromine substituent instead of a hydroxymethyl group.
Uniqueness
(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone is unique due to the presence of both a hydroxymethyl group and a fluorophenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
52220-84-5 |
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Molecular Formula |
C14H10ClFO2 |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
(2-chlorophenyl)-[5-fluoro-2-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C14H10ClFO2/c15-13-4-2-1-3-11(13)14(18)12-7-10(16)6-5-9(12)8-17/h1-7,17H,8H2 |
InChI Key |
OFFOETRRGWOGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)CO)Cl |
Origin of Product |
United States |
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